molecular formula C22H30O4 B000081 Ferutinin CAS No. 41743-44-6

Ferutinin

Cat. No. B000081
CAS RN: 41743-44-6
M. Wt: 358.5 g/mol
InChI Key: CYSHNJQMYORNJI-YUVXSKOASA-N
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Description

Synthesis Analysis

The synthesis of ferutinin and related compounds often involves complex chemical reactions that can be influenced by the structure of the starting materials. The design and synthesis of macrocyclic ligands and their complexes, which can be related to the synthetic pathways of ferutinin, involve strategies that utilize the coordination template effect. This effect is crucial for synthesizing a variety of discrete metal complexes, highlighting the synthetic challenges and strategies relevant to compounds like ferutinin (Alexander, 1995).

Molecular Structure Analysis

The molecular structure of ferutinin can be analyzed using molecular descriptors, which are crucial for understanding its physicochemical properties and biological activity. Molecular descriptors are classified into experimental and theoretical types, with structural and quantum chemical descriptors providing insights into the molecular topology and electronic properties of ferutinin. These descriptors play a significant role in quantitative structure-activity relationships (QSAR) studies, aiding in the prediction of ferutinin's biological activities (Sahoo et al., 2016).

Scientific Research Applications

Estrogen Receptor Signaling in Osteoblastic Differentiation

Ferutinin exhibits high estrogenic activity, enhancing osteoblastic differentiation in human amniotic fluid stem cells. It acts through estrogen receptors and is involved in the MEK/ERK and PI3K/Akt signaling pathways, suggesting its potential in bone health and osteoporosis treatment (Zavatti et al., 2016).

Bone Metabolism and Osteoporosis Recovery

Ferutinin has been shown to recover severe osteoporosis caused by estrogen deficiency in ovariectomized rats. Its effects on bone mass were comparable to estradiol benzoate, indicating its potential as an alternative treatment for postmenopausal osteoporosis (Ferretti et al., 2010).

Anticancer Properties

Ferutinin demonstrated significant cytotoxic and apoptotic effects in vitro and in vivo against colon carcinoma cells, suggesting its potential as an effective anticancer agent. It induces apoptosis with minimal toxicity to non-tumoral cells (Arghiani et al., 2014).

Proliferation and Differentiation in Stem Cells

Ferutinin enhances proliferation and osteoblastic differentiation in human stem cells derived from amniotic fluid and dental pulp. This effect makes ferutinin a promising candidate for promoting bone formation in vivo (Zavatti et al., 2013).

Effects on Sexual Behavior and Hormonal Modulation

In ovariectomized rats, ferutinin influenced sexual behavior by modulating ERα expression in the hypothalamus. This effect varied depending on the presence of estrogen, indicating its complex interactions with estrogen receptors (Zanoli et al., 2009).

Uterine and Histomorphometric Effects

Ferutinin impacts the uterus in ovariectomized rats during osteoporosis treatment, inducing endometrial and myometrial hypertrophy. It appears to increase apoptosis in uterine epithelia, suggesting a protective function against uterine carcinoma (Ferretti et al., 2012).

Impact on Red Blood Cells

Ferutinin causes apoptosis in human red blood cells (eryptosis/erythroptosis) through membrane permeabilization and calcium influx. This finding suggests its potential effects on blood cells and related physiological processes (Gao et al., 2013).

Phytoestrogenic and Neuroprotective Properties

Ferutinin possesses antioxidant and anti-inflammatory properties, with potential applications in neurodegenerative and demyelinating diseases. Its neuroprotective effects against lipopolysaccharide-induced neuroinflammation in cultured neurons and oligodendrocytes highlight its therapeutic potential in pathologies characterized by inflammation and oxidative stress (Maiuolo et al., 2021).

Bone Formation in Osteoblast-like Cells

Ferutinin shows anabolic effects on bone using osteoblast-like cells, indicating its potential in bone formation and osteoporosis treatment (Elam et al., 2011).

Safety And Hazards

The safety data sheet of Ferutinin suggests that it should be used only for research and development use by, or directly under the supervision of, a technically qualified individual . It recommends the use of safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator .

Future Directions

Ferutinin has been suggested as an effective anticancer agent for future experiments, both in vivo and in clinical studies . More data are needed to clearly understand the effect of ferutinin in animals before using it as a phytoestrogen or anticancer drug .

properties

IUPAC Name

[(3R,3aS,4S,8aR)-3-hydroxy-6,8a-dimethyl-3-propan-2-yl-1,2,3a,4,5,8-hexahydroazulen-4-yl] 4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O4/c1-14(2)22(25)12-11-21(4)10-9-15(3)13-18(19(21)22)26-20(24)16-5-7-17(23)8-6-16/h5-9,14,18-19,23,25H,10-13H2,1-4H3/t18-,19+,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYSHNJQMYORNJI-YUVXSKOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC2(CCC(C2C(C1)OC(=O)C3=CC=C(C=C3)O)(C(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@]2(CC[C@]([C@@H]2[C@H](C1)OC(=O)C3=CC=C(C=C3)O)(C(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20961947
Record name 3-Hydroxy-6,8a-dimethyl-3-(propan-2-yl)-1,2,3,3a,4,5,8,8a-octahydroazulen-4-yl 4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20961947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ferutinine

CAS RN

41743-44-6
Record name Ferutinin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41743-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Oxy-6-(4-oxybezoyloxy)dauc-8,9-en
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041743446
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-6,8a-dimethyl-3-(propan-2-yl)-1,2,3,3a,4,5,8,8a-octahydroazulen-4-yl 4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20961947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,020
Citations
MV Zamaraeva, AI Hagelgans, AY Abramov… - Cell Calcium, 1997 - Elsevier
… Ferutinin establishes a transmembrane potential in BLM equal to the Nernst's potential. The … of BLM conductivity on ferutinin concentration is linear. The stoichiometry of the ferutinin:Ca 2…
Number of citations: 43 www.sciencedirect.com
A Macho, M Blanco-Molina, P Spagliardi… - Biochemical …, 2004 - Elsevier
We have investigated the ionophoretic and apoptotic properties of the daucane sesquiterpene ferutinin and three related compounds, ferutidin, 2-α-hydroxyferutidin and teferin, all …
Number of citations: 58 www.sciencedirect.com
R Macrì, V Musolino, M Gliozzi, C Carresi, J Maiuolo… - Molecules, 2020 - mdpi.com
… that the same concentration of ferutinin administration significantly reverted the reduction … ferutinin on neuropathic pain associated with diabetes, showing that 1.6 mg/Kg of ferutinin …
Number of citations: 20 www.mdpi.com
M Ferretti, L Bertoni, F Cavani, M Zavatti… - Journal of …, 2010 - Wiley Online Library
… influence of ferutinin on bone metabolism in ovariectomized rats indicated that ferutinin could … ; in particular, our findings suggest that ferutinin seems to be more effective in preventing …
Number of citations: 72 onlinelibrary.wiley.com
S Naji Reyhani Garmroudi, E Karimi… - … of Biochemical and …, 2021 - Wiley Online Library
… response to the increasing doses of ferutinin. Besides, the lipid … According to the results, we suggest that ferutinin has the … doses of ferutinin, it could be postulated that ferutinin has a cell-…
Number of citations: 11 onlinelibrary.wiley.com
C Palumbo, M Ferretti, L Bertoni, F Cavani… - Journal of bone and …, 2009 - Springer
… to investigate the influence of Ferutinin, a phytoestrogen found … The effect of the daily oral administration of ferutinin to … and femur showed that ferutinin has the same antiosteoporotic …
Number of citations: 56 link.springer.com
H Greige‐Gerges, Y Diab, J Farah… - … & Drug Disposition, 2008 - Wiley Online Library
… ferutinin and albumin, the binding of bilirubin decreased. The stability of ferutinin in plasma is attributable to ferutinin… containing ferutinin as well as HSA solution free of ferutinin to …
Number of citations: 17 onlinelibrary.wiley.com
T Colman-Saizarbitoria, P Boutros, A Amesty… - Journal of …, 2006 - Elsevier
Several species of Ferula genus have been used in folk medicine in digestive disorders, rheumatism, headache, arthritis, and as tranquilizers, antispasmodic and aphrodisiac. From the …
Number of citations: 30 www.sciencedirect.com
M Zavatti, E Resca, L Bertoni, T Maraldi, M Guida… - Life Sciences, 2013 - Elsevier
AIMS: The phytoestrogen Ferutinin plays an important role in … In this study we investigated the effect of Ferutinin on … or without the addition of Ferutinin at a concentration ranging from 10 …
Number of citations: 38 www.sciencedirect.com
MM Matin, H Nakhaeizadeh, AR Bahrami… - Asian Pac J Cancer …, 2014 - academia.edu
… of ferutinin were studied by MTT and comet assays, DAPI and PI staining and DNA laddering. The IC50 values of ferutinin … Our results suggest that ferutinin could be considered as an …
Number of citations: 35 www.academia.edu

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